Pembrolizumab Pembrolizumab Lambrolizumab(CAS 1374853-91-4) is a humanized antibody used in cancer immunotherapy. It blocks a protective mechanism on cancer cells, and allows the immune system to destroy those cancer cells. It targets the programmed cell death 1 (PD-1) receptor. The drug was initially used to treat metastatic melanoma. 
Brand Name: Vulcanchem
CAS No.: 1374853-91-4
VCID: VC0001333
InChI:
SMILES:
Molecular Formula: NA
Molecular Weight: NA

Pembrolizumab

CAS No.: 1374853-91-4

Cat. No.: VC0001333

Molecular Formula: NA

Molecular Weight: NA

* For research use only. Not for human or veterinary use.

Pembrolizumab - 1374853-91-4

CAS No. 1374853-91-4
Molecular Formula NA
Molecular Weight NA

Mechanism of Action

PD-1/PD-L1 Pathway

The PD-1 receptor is an immune checkpoint protein expressed primarily on activated T cells. Upon binding to its ligands—programmed death-ligand 1 (PD-L1) and programmed death-ligand 2 (PD-L2)—PD-1 initiates an inhibitory signaling cascade that suppresses T-cell activation and proliferation, thereby dampening the immune response .

Pembrolizumab's Immunomodulatory Effects

Pembrolizumab functions by selectively binding to the PD-1 receptor on T cells, thereby preventing its interaction with PD-L1 and PD-L2. This blockade essentially releases the "brakes" on the immune system, leading to:

  • Enhanced T-cell activation and proliferation

  • Increased production of cytokines (including IL-2 and IFN-γ)

  • Augmented cytotoxic activity against tumor cells

  • Potential development of immunological memory

At the molecular level, the binding of PD-1 to its ligands typically activates SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase), which dephosphorylates signaling molecules downstream of the T-cell receptor (TCR). By preventing this interaction, pembrolizumab allows sustained TCR signaling, thereby restoring T-cell function and promoting anti-tumor immunity .

Pharmacokinetics and Pharmacodynamics

Dose-Response Relationship

Translational PK/PD modeling has indicated that doses of 1-2 mg/kg Q3W achieve near-maximal receptor occupancy, with >90% probability of partial and major responses . In vitro studies have demonstrated that 50% inhibition (IC50) of T cells is reached at a concentration of 0.535 μg/mL, with maximum inhibition (Imax) occurring at 0.961 μg/mL .

Analysis of concentration-time profiles following single-dose administration of pembrolizumab at different dose levels (1, 3, and 10 mg/kg) demonstrated dose-dependent increases in exposure, as illustrated in the population pharmacokinetic modeling studies .

Weight-Based versus Fixed Dosing

The relationship between body weight and clearance follows a power function with an exponent of 0.578, suggesting that both fixed and weight-based dosing strategies provide similar control of pharmacokinetic variability . This has led to the adoption of fixed dosing (200 mg Q3W or 400 mg Q6W) in addition to weight-based regimens (2 mg/kg Q3W) in clinical practice.

Comparative analyses have shown that:

  • The 200 mg Q3W fixed dose provides similar exposure distribution to the 2 mg/kg Q3W weight-based dose

  • High-weight patients (>90 kg) receiving the 200 mg fixed dose have lower exposures but still within the range associated with near-maximal efficacy

Clinical Efficacy

Non-Small Cell Lung Cancer (NSCLC)

Pembrolizumab has demonstrated remarkable efficacy in NSCLC, leading to its approval for multiple indications in this disease.

First-Line Treatment

On October 24, 2016, the FDA approved pembrolizumab for first-line treatment of patients with metastatic NSCLC whose tumors express high PD-L1 levels (Tumor Proportion Score [TPS] ≥50%) without EGFR or ALK genomic tumor aberrations . This approval was based on the pivotal KEYNOTE-024 trial.

Previously Treated NSCLC

For previously treated NSCLC, a comprehensive meta-analysis of thirteen studies revealed significant efficacy metrics:

Table 2: Efficacy of Pembrolizumab in Advanced NSCLC

Efficacy MeasureRate (95% CI)Heterogeneity (I²)
Objective Response Rate (ORR)0.46 (0.44-0.49)29.5%
Disease Control Rate (DCR)0.74 (0.69-0.79)61.0%

Source: Meta-analysis data

This meta-analysis demonstrated limited heterogeneity in ORR assessment (I² = 29.5%, P = 0.149), indicating consistent therapeutic effect across different patient populations. The DCR showed greater heterogeneity (I² = 61.0%, P = 0.012), suggesting variability in disease stabilization outcomes potentially influenced by differences in patient characteristics or treatment protocols .

Melanoma

These findings led to pembrolizumab becoming the first checkpoint inhibitor to receive FDA approval for the treatment of advanced melanoma, establishing a new standard of care in this previously difficult-to-treat malignancy.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Recent data from the phase 3 KEYNOTE-689 trial has demonstrated the efficacy of pembrolizumab in the perioperative setting for resectable locally advanced HNSCC. This trial is the first phase 3 study to show significant improvement in event-free survival with PD-1 inhibition in earlier-stage HNSCC .

The key findings from KEYNOTE-689 include:

Based on these results, the FDA has granted priority review to pembrolizumab for use as neoadjuvant treatment, continued as adjuvant therapy in combination with standard-of-care radiotherapy with or without cisplatin, and then as monotherapy maintenance for patients with resectable, locally advanced HNSCC .

Dosing and Administration

Approved Dosing Regimens

Pembrolizumab is administered as an intravenous infusion with the following approved dosing regimens:

Table 3: Approved Dosing Regimens for Pembrolizumab

Dosing RegimenAdministration FrequencyApproved Indications
200 mg fixed doseEvery 3 weeks (Q3W)All adult indications
2 mg/kg weight-basedEvery 3 weeks (Q3W)All adult indications
400 mg fixed doseEvery 6 weeks (Q6W)All adult indications
2 mg/kg (up to 200 mg maximum)Every 3 weeks (Q3W)Pediatric indications

Source: Compiled from multiple regulatory documents

Recent Developments and Future Directions

Expanding Indications

The therapeutic landscape for pembrolizumab continues to evolve, with ongoing clinical trials exploring its efficacy in new cancer types and treatment settings. Recent developments include:

  • Priority review for perioperative use in resectable locally advanced HNSCC (KEYNOTE-689 trial)

  • Investigation in various combination regimens with other therapies, including chemotherapy, targeted agents, and other immunotherapies

  • Exploration of novel biomarkers beyond PD-L1 expression to better predict response

Optimizing Dosing Strategies

Current research is focusing on optimizing pembrolizumab dosing to maximize efficacy while minimizing toxicity and healthcare costs. Areas of investigation include:

  • Personalized dosing approaches based on individual patient characteristics

  • Alternative dosing schedules, such as extended interval dosing

  • Concentration-guided dosing strategies

Real-world pharmacokinetic/pharmacodynamic (PK/PD) studies are needed to better understand the complex relationships between drug exposure, clinical outcomes, and adverse events in diverse patient populations outside of controlled clinical trials .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator